molecular formula C21H21O12+ B1195115 Delphinidin 3-glucoside CAS No. 50986-17-9

Delphinidin 3-glucoside

Cat. No.: B1195115
CAS No.: 50986-17-9
M. Wt: 465.4 g/mol
InChI Key: XENHPQQLDPAYIJ-PEVLUNPASA-O
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Description

Delphinidin 3-glucoside, also known as Myrtillin, is an anthocyanin. It is the 3-glucoside of delphinidin and can be found in all green plants . It is most abundantly found in black beans, blackcurrant, blueberry, huckleberry, bilberry leaves, and in various myrtles, roselle plants, and Centella asiatica plant . It is also present in yeast and oatmeal .


Molecular Structure Analysis

This compound is a polymethoxyderivative of 2-phenyl-benzopyrylium or flavylium salts . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .


Chemical Reactions Analysis

This compound can react with aluminum (as Al3+) to form a blue complex . This reaction may be intensified in color by the presence of co-pigments in the sepals .


Physical and Chemical Properties Analysis

This compound is a water-soluble flavonoid . Its chemical formula is C21H21ClO12 and its molar mass is 500.84 g/mol .

Scientific Research Applications

  • Cardiovascular Disease Prevention

    D3G exhibits protective roles against cardiovascular diseases (CVDs) by significantly inhibiting platelet activation and thrombosis. This inhibition is effective in both human and murine platelets, and it contributes to reduced thrombus growth under various conditions (Yang et al., 2012).

  • Anti-Obesity Properties

    D3G has been shown to have anti-obesity activity, inhibiting adipogenesis and lipogenesis in adipocytes. It downregulates key adipogenic and lipogenic markers, suggesting its potential in managing and treating obesity (Park, Sharma, & Lee, 2019).

  • Atherosclerosis Therapy

    Research indicates that D3G may have therapeutic effects against atherosclerosis. It helps reduce oxidative stress and inflammation in animal models, offering a scientific basis for developing novel therapies for atherosclerosis (Sun et al., 2022).

  • Vascular Protection

    D3G protects against mitochondrial dysfunction in vascular endothelial cells, which is crucial for preventing endothelial dysfunction and atherosclerosis. It acts through the sodium-dependent glucose transporter SGLT1 pathway (Jin et al., 2013).

  • Cancer Research Applications

    D3G has been found to inhibit immune checkpoints in human colorectal cancer cells. This suggests its potential for activating immune responses in the tumor microenvironment and inducing cancer cell death (Mazewski, Kim, & González de Mejía, 2019).

  • Inhibition of Breast Cancer Cell Proliferation

    D3G and related anthocyanins have shown effects in inhibiting the proliferation of estrogen-responsive human breast cancer cell lines. This points to its potential role in breast cancer therapy (Fernandes et al., 2010).

Mechanism of Action

Delphinidin 3-glucoside exerts a variety of useful biological activities by distinct and complex mechanisms . It induces a pro-apoptotic effect in B cell chronic lymphocytic leukaemia (B CLL) . It also exerts phytoestrogen activity by binding to ERβ .

Future Directions

Delphinidin 3-glucoside exhibits several biological activities and has shown beneficial effects on gut microbiota . It is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . Future research should focus on more animal and human studies to determine the true potential of delphinidin .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENHPQQLDPAYIJ-PEVLUNPASA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965258
Record name 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyran-1-ium-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50986-17-9, 6906-38-3
Record name Delphinidin 3-O-β-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50986-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delphinidin 3-O-glucoside cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyran-1-ium-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN 3-O-GLUCOSIDE CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XEQ4P5O4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Delphinidin 3-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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